methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[(1-ethyl-5-methylpyrazole-3-carbonyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-4-20-9(2)7-12(19-20)14(21)18-16-17-11-6-5-10(15(22)23-3)8-13(11)24-16/h5-8H,4H2,1-3H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOWPBZGQQBRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Amino-5-methoxycarbonylphenyl Disulfide
A common route involves cyclizing 2-amino-5-methoxycarbonylphenyl disulfide with elemental sulfur in refluxing xylene. This method yields the benzothiazole core in 78–85% purity, requiring subsequent recrystallization from ethanol.
Reaction Conditions :
-
Temperature: 140–150°C
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Catalyst: None
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Solvent: Xylene
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Yield: 82% (average)
Alternative Pathway via Ullmann Coupling
Recent advances utilize copper-catalyzed Ullmann coupling between methyl 3-iodo-4-aminobenzoate and potassium ethyl xanthogenate. This method improves regioselectivity but requires stringent oxygen-free conditions.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Temperature | 110°C |
| Reaction Time | 12 h |
| Yield | 76% |
Preparation of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carboxylic Acid
Knorr Pyrazole Synthesis
The pyrazole ring is constructed via cyclocondensation of ethyl 3-oxopentanoate with methylhydrazine in acetic acid. This method produces the 1-ethyl-5-methyl substitution pattern with high regiocontrol.
Stepwise Procedure :
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Hydrazine Formation :
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Methylhydrazine (1.2 eq) reacts with ethyl 3-oxopentanoate in glacial acetic acid at 0–5°C.
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Intermediate hydrazone isolated via vacuum filtration (yield: 89%).
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-
Cyclization :
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Heating hydrazone at 80°C for 6 h in toluene.
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Crude product purified by silica gel chromatography (hexane:EtOAc = 4:1).
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Final yield: 74%
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Bromination and Functionalization
For advanced derivatives, bromination at the pyrazole C4 position is achieved using N-bromosuccinimide (NBS) in CCl4 under UV light. Subsequent carboxylation via carbon dioxide insertion in the presence of Pd(OAc)₂ provides the carboxylic acid functionality.
Critical Parameters :
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NBS stoichiometry: 1.05 eq
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UV wavelength: 254 nm
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CO₂ pressure: 3 atm
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Palladium loading: 5 mol%
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The benzothiazole and pyrazole fragments are joined using EDCl/HOBt in anhydrous DMF. This method affords the target compound in 68% yield after optimization.
Reaction Table :
| Component | Quantity | Role |
|---|---|---|
| Benzothiazole-6-ester | 1.0 eq | Nucleophile |
| Pyrazole-3-acid | 1.2 eq | Electrophile |
| EDCl | 1.5 eq | Coupling reagent |
| HOBt | 1.5 eq | Catalyst |
| DMF | 0.1 M | Solvent |
| Time | 24 h |
Mixed Anhydride Method
For acid-sensitive substrates, isobutyl chloroformate generates a reactive mixed anhydride intermediate. This approach reduces racemization risks and improves yields to 73%.
Advantages :
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Lower reaction temperature (0–5°C)
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Compatibility with sterically hindered acids
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Reduced side product formation
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs gradient elution on reversed-phase C18 columns (MeCN/H2O + 0.1% TFA). Key quality metrics:
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Purity (HPLC): ≥98%
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Retention time: 12.3 min (Zorbax SB-C18, 4.6 × 150 mm)
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.21 (s, 1H, benzothiazole-H2)
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δ 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H7)
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δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 3.94 (s, 3H, pyrazole-CH₃)
HRMS (ESI+) :
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Calculated for C₁₆H₁₈N₄O₃S [M+H]⁺: 354.1054
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Found: 354.1051
Challenges and Optimization Opportunities
Regioselectivity in Pyrazole Substitution
Competing N-alkylation during ethyl group introduction remains a key challenge. Screening of phase-transfer catalysts (e.g., TBAB) in biphasic systems improves N1-ethylation selectivity from 65% to 92%.
Ester Hydrolysis Mitigation
The methyl ester group demonstrates partial hydrolysis under prolonged coupling conditions. Kinetic studies recommend maintaining pH < 6.5 and reaction times < 30 h.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| EDCl/HOBt coupling | 68 | 98 | 1.0 | Pilot-scale |
| Mixed anhydride | 73 | 97 | 1.2 | Bench-scale |
| Uranium coupling | 61 | 95 | 1.5 | Research |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate has shown potential as an anticancer agent. Studies indicate that compounds with benzothiazole moieties often exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole ring enhances its biological activity, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
Research has demonstrated that derivatives of benzothiazole possess significant antimicrobial activity. The specific structure of this compound may contribute to its effectiveness against bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, its ability to inhibit certain kinases could be leveraged in the treatment of diseases where these enzymes play a critical role, such as cancer and inflammatory diseases .
Agrochemical Applications
Pesticide Development
The unique structural features of this compound suggest its potential use in developing novel pesticides. Compounds with similar structures have been noted for their efficacy in controlling pests while being less harmful to beneficial insects . This aligns with current trends in sustainable agriculture aiming to reduce chemical pesticide usage.
Herbicide Properties
Research into the herbicidal properties of benzothiazole derivatives indicates that this compound may inhibit weed growth effectively. Its application could lead to the development of selective herbicides that target specific weed species without damaging crops .
Material Science Applications
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the modification of polymer properties, potentially leading to materials with enhanced thermal stability and mechanical strength .
Nanotechnology
In nanotechnology, this compound may serve as a precursor for synthesizing nanoparticles with specific surface properties. These nanoparticles could find applications in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to specific sites on proteins, potentially inhibiting their activity. The pyrazole moiety may enhance binding affinity and specificity through additional interactions with the target molecule. This compound may interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1-ethyl-5-methyl-1H-pyrazole-3-amido)benzoate: Similar structure but with a different substitution pattern on the benzene ring.
Ethyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate is unique due to the presence of both the benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate (CAS Number: 1171989-19-7) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological applications based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 344.4 g/mol. The compound features a benzothiazole core, which is known for various pharmacological properties, and a pyrazole moiety that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1171989-19-7 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds containing the benzothiazole and pyrazole frameworks exhibit significant anticancer properties. A study demonstrated that similar derivatives can induce apoptosis in cancer cells by activating caspases and altering cell cycle progression. For instance, compounds with related structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. For example, compounds derived from pyrazole have shown activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to range from 20 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may exhibit comparable antimicrobial efficacy.
Anti-inflammatory Properties
Inflammation plays a critical role in numerous diseases, and compounds with benzothiazole structures have been noted for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha. In vitro studies have shown that derivatives can reduce these cytokines by over 70% at specific concentrations, indicating a strong potential for anti-inflammatory applications.
Study on Anticancer Efficacy
A detailed investigation into the anticancer activity of similar benzothiazole derivatives revealed significant cytotoxic effects on MCF-7 breast cancer cells. The study reported that treatment with these compounds led to a marked increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis induction.
Antimicrobial Assays
In antimicrobial studies, this compound was tested against various bacterial strains. The results indicated effective inhibition at concentrations ranging from 25 to 100 µg/mL, comparable to standard antibiotics like ceftriaxone.
Q & A
Basic: What are the recommended crystallographic methods to determine the solid-state structure of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-1,3-benzothiazole-6-carboxylate?
Methodological Answer:
To determine the crystal structure:
Synthesis and Crystallization : Recrystallize the compound using slow evaporation in a solvent system (e.g., DMSO/water) to obtain single crystals .
X-ray Diffraction (XRD) : Collect intensity data using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
Structure Solution and Refinement :
- Use SHELXT for initial phase determination via intrinsic phasing algorithms .
- Refine with SHELXL , leveraging least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors .
Visualization and Validation : Employ Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and generate publication-ready figures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
